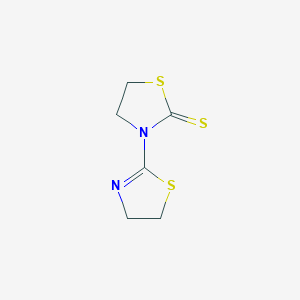
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- is a heterocyclic compound with the molecular formula C₃H₅NS₂ and a molecular weight of 119.208 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring fused with a thiazole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 2-aminoethanethiol with carbon disulfide under basic conditions to form the thiazolidine ring . This intermediate is then further reacted with appropriate reagents to introduce the thiazole ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- include:
- Mercaptothiazoline
- Thiazolidine-2-thione
- 2-Mercapto-Δ2-thiazoline
- 2-Mercaptothiazoline
Uniqueness
What sets 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- apart from these similar compounds is its unique fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
30760-42-0 |
|---|---|
Molecular Formula |
C6H8N2S3 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H8N2S3/c9-6-8(2-4-11-6)5-7-1-3-10-5/h1-4H2 |
InChI Key |
LRLUVNZXIHJETG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N2CCSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


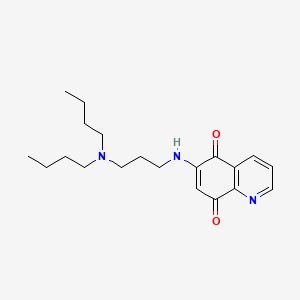
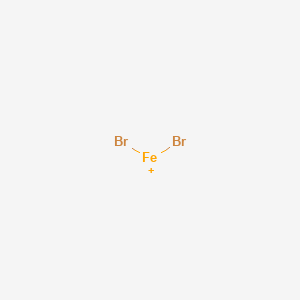
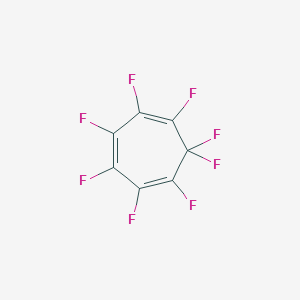
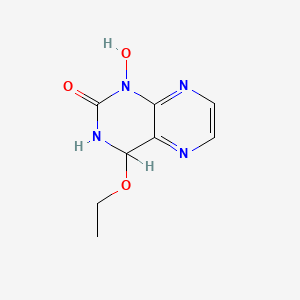
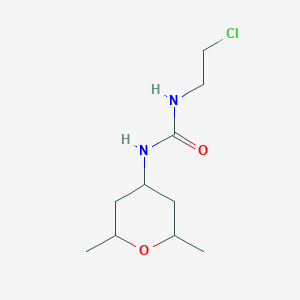



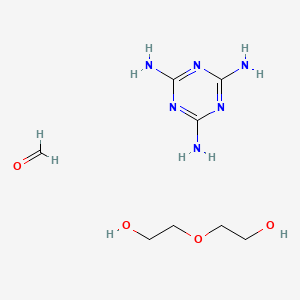
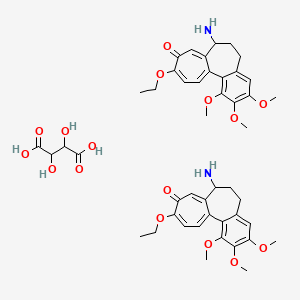


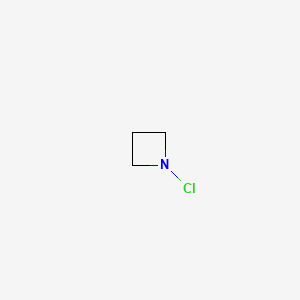
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
